molecular formula C10H18O B13594946 4-(Cyclohex-3-en-1-yl)butan-2-ol CAS No. 6325-40-2

4-(Cyclohex-3-en-1-yl)butan-2-ol

Cat. No.: B13594946
CAS No.: 6325-40-2
M. Wt: 154.25 g/mol
InChI Key: GQBLGWKADKBNOT-UHFFFAOYSA-N
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Description

4-(Cyclohex-3-en-1-yl)butan-2-ol is an organic compound with the molecular formula C10H18O It is characterized by a cyclohexene ring attached to a butanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclohex-3-en-1-yl)butan-2-ol can be achieved through several methods. One common approach involves the reaction of cyclohex-3-en-1-ylmagnesium bromide with butan-2-one. This Grignard reaction proceeds under anhydrous conditions and typically requires a solvent such as diethyl ether or tetrahydrofuran (THF). The reaction mixture is then quenched with water or an acid to yield the desired alcohol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the catalytic hydrogenation of a precursor compound, such as 4-(Cyclohex-3-en-1-yl)butan-2-one. This process typically employs a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions to achieve the reduction of the ketone to the corresponding alcohol.

Chemical Reactions Analysis

Types of Reactions

4-(Cyclohex-3-en-1-yl)butan-2-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to a ketone or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to the corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: KMnO4 in an aqueous solution under acidic or basic conditions.

    Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.

    Substitution: SOCl2 in the presence of pyridine or PBr3 in an inert solvent like dichloromethane.

Major Products Formed

    Oxidation: 4-(Cyclohex-3-en-1-yl)butan-2-one or 4-(Cyclohex-3-en-1-yl)butanoic acid.

    Reduction: 4-(Cyclohex-3-en-1-yl)butane.

    Substitution: 4-(Cyclohex-3-en-1-yl)butan-2-yl chloride or bromide.

Scientific Research Applications

4-(Cyclohex-3-en-1-yl)butan-2-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.

    Industry: It is utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 4-(Cyclohex-3-en-1-yl)butan-2-ol depends on its specific application. In chemical reactions, the hydroxyl group can participate in hydrogen bonding, nucleophilic substitution, and other interactions. In biological systems, the compound may interact with enzymes, receptors, or other molecular targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    4-(2,6,6-Trimethyl-1-cyclohexen-1-yl)-3-buten-2-ol: This compound has a similar structure but with additional methyl groups on the cyclohexene ring.

    2-Cyclohexen-1-one, 3-(3-hydroxybutyl)-2,4,4-trimethyl-: Another structurally related compound with a hydroxyl group and additional methyl groups.

Uniqueness

4-(Cyclohex-3-en-1-yl)butan-2-ol is unique due to its specific arrangement of the cyclohexene ring and butanol chain, which imparts distinct chemical and physical properties

Properties

CAS No.

6325-40-2

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

4-cyclohex-3-en-1-ylbutan-2-ol

InChI

InChI=1S/C10H18O/c1-9(11)7-8-10-5-3-2-4-6-10/h2-3,9-11H,4-8H2,1H3

InChI Key

GQBLGWKADKBNOT-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1CCC=CC1)O

Origin of Product

United States

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